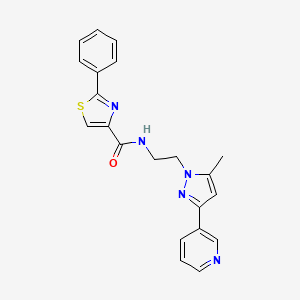
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19N5OS and its molecular weight is 389.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound, drawing on diverse scientific literature.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C19H20N4O2S
- Molecular Weight : 368.5 g/mol
- CAS Number : 2035004-49-8
The compound features a thiazole ring, a pyrazole moiety, and a phenyl group, which are critical for its biological activities.
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. The specific compound under review has shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer effects.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1 | A-431 | 1.98 ± 1.22 |
| 2 | Jurkat | < Doxorubicin |
The presence of electron-donating groups like methyl at specific positions enhances the cytotoxicity of thiazole derivatives .
Anti-inflammatory Activity
Thiazole-based compounds have also been evaluated for their anti-inflammatory properties. The compound's structural features allow it to act as a selective COX-2 inhibitor, which is crucial in managing inflammatory diseases.
In a study comparing various derivatives, the thiazole carboxamide exhibited significant inhibition percentages that surpassed those of standard drugs like celecoxib:
| Compound | Inhibition Percentage (%) |
|---|---|
| Thiazole Derivative | 71% |
| Celecoxib | 22% |
This suggests that modifications to the thiazole scaffold can enhance anti-inflammatory efficacy .
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity of thiazole derivatives. Compounds similar to this compound have been evaluated for their ability to protect against seizure activity in animal models. The SAR analysis indicated that specific substitutions on the thiazole ring are essential for enhancing anticonvulsant properties .
Case Studies
- Anticancer Efficacy : A study conducted on a series of thiazole derivatives showed that those with a phenyl group at the 2-position exhibited higher activity against breast cancer cell lines compared to their non-substituted counterparts.
- COX Inhibition : In another investigation, new thiazole carboxamide derivatives were synthesized and tested for COX inhibition. The results indicated that certain structural modifications led to significant reductions in COX enzyme activity, highlighting the potential of these compounds as anti-inflammatory agents .
Eigenschaften
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-15-12-18(17-8-5-9-22-13-17)25-26(15)11-10-23-20(27)19-14-28-21(24-19)16-6-3-2-4-7-16/h2-9,12-14H,10-11H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHSXZYSIXGCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














